L-Alanyl-L-cysteinyl-L-leucyl-L-glutaminyl-L-valyl-L-aspartic acid
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Overview
Description
L-Alanyl-L-cysteinyl-L-leucyl-L-glutaminyl-L-valyl-L-aspartic acid is a peptide composed of six amino acids: L-alanine, L-cysteine, L-leucine, L-glutamine, L-valine, and L-aspartic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Alanyl-L-cysteinyl-L-leucyl-L-glutaminyl-L-valyl-L-aspartic acid typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the growing chain using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a coupling agent such as hydroxybenzotriazole (HOBt).
Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA) or similar reagents.
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, often containing TFA, water, and scavengers like triisopropylsilane (TIS).
Industrial Production Methods
Industrial production of peptides like this compound may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, often incorporating automated synthesizers and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
L-Alanyl-L-cysteinyl-L-leucyl-L-glutaminyl-L-valyl-L-aspartic acid can undergo various chemical reactions, including:
Oxidation: The cysteine residue can be oxidized to form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to free thiol groups.
Substitution: Amino acid residues can be substituted with other functional groups or modified to alter the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) can be used to oxidize cysteine residues.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Reagents like N-hydroxysuccinimide (NHS) esters can be used for amino acid substitution.
Major Products
The major products of these reactions include modified peptides with altered disulfide bonds, functional groups, or amino acid sequences, which can significantly impact the peptide’s biological activity and stability.
Scientific Research Applications
L-Alanyl-L-cysteinyl-L-leucyl-L-glutaminyl-L-valyl-L-aspartic acid has diverse applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis, folding, and stability.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Potential therapeutic applications in drug development, particularly in designing peptide-based drugs.
Industry: Utilized in the production of peptide-based materials and as a component in various biochemical assays.
Mechanism of Action
The mechanism of action of L-Alanyl-L-cysteinyl-L-leucyl-L-glutaminyl-L-valyl-L-aspartic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, influencing processes like signal transduction, enzyme activity, or cellular communication. The exact pathways and targets depend on the specific context and application of the peptide.
Comparison with Similar Compounds
Similar Compounds
L-Alanyl-L-glutamine: A dipeptide with applications in medical and nutritional fields.
L-Alanyl-L-cysteinyl-L-leucyl-L-glutaminyl-L-valyl-L-aspartic acid: Distinguished by its unique sequence and potential for forming disulfide bonds.
Aprotinin: A polypeptide with protease inhibitory activity, used in medical applications.
Uniqueness
This compound is unique due to its specific amino acid sequence, which imparts distinct structural and functional properties. The presence of cysteine allows for the formation of disulfide bonds, contributing to the peptide’s stability and potential biological activity.
Properties
CAS No. |
876017-74-2 |
---|---|
Molecular Formula |
C26H45N7O10S |
Molecular Weight |
647.7 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-aminopropanoyl]amino]-3-sulfanylpropanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-methylbutanoyl]amino]butanedioic acid |
InChI |
InChI=1S/C26H45N7O10S/c1-11(2)8-15(30-24(40)17(10-44)32-21(37)13(5)27)23(39)29-14(6-7-18(28)34)22(38)33-20(12(3)4)25(41)31-16(26(42)43)9-19(35)36/h11-17,20,44H,6-10,27H2,1-5H3,(H2,28,34)(H,29,39)(H,30,40)(H,31,41)(H,32,37)(H,33,38)(H,35,36)(H,42,43)/t13-,14-,15-,16-,17-,20-/m0/s1 |
InChI Key |
ZCHNWECZUVNRCP-QXKNQTRRSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CS)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)O)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)NC(C(C)C)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(CS)NC(=O)C(C)N |
Origin of Product |
United States |
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